Guanidinosuccinic acid Guanidinosuccinic acid N-amidinoaspartic acid is an aspartic acid derivative comprising aspartic acid carrying an N-amidino substituent. It is an aspartic acid derivative, a member of guanidines and a dicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 6133-30-8
VCID: VC0529573
InChI: InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)
SMILES: C(C(C(=O)O)N=C(N)N)C(=O)O
Molecular Formula: C5H9N3O4
Molecular Weight: 175.14 g/mol

Guanidinosuccinic acid

CAS No.: 6133-30-8

Cat. No.: VC0529573

Molecular Formula: C5H9N3O4

Molecular Weight: 175.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Guanidinosuccinic acid - 6133-30-8

Specification

CAS No. 6133-30-8
Molecular Formula C5H9N3O4
Molecular Weight 175.14 g/mol
IUPAC Name 2-(diaminomethylideneamino)butanedioic acid
Standard InChI InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)
Standard InChI Key VVHOUVWJCQOYGG-UHFFFAOYSA-N
Isomeric SMILES C([C@@H](C(=O)O)N=C(N)N)C(=O)O
SMILES C(C(C(=O)O)N=C(N)N)C(=O)O
Canonical SMILES C(C(C(=O)O)N=C(N)N)C(=O)O
Appearance Solid powder

Introduction

Biochemical Characteristics and Metabolic Origins

Chemical Structure and Classification

Guanidinosuccinic acid (C₅H₉N₃O₄) is a dicarboxylic acid derivative featuring a guanidino group attached to a succinic acid backbone. Its IUPAC name, (2S)-2-carbamimidamidobutanedioic acid, reflects its stereospecific configuration . Structurally, GSA shares homology with argininosuccinic acid (ASA), from which it is derived via free radical-mediated oxidation . This transformation occurs preferentially in uremic conditions, where elevated urea levels inhibit hepatic arginase, leading to arginine depletion and subsequent ASA accumulation .

Table 1: Physicochemical Properties of Guanidinosuccinic Acid

PropertyValueSource
Molecular FormulaC₅H₉N₃O₄
Molecular Weight175.14 g/mol
SolubilityWater-soluble
pKa2.1 (carboxyl), 3.8 (guanidino)
Plasma Half-life6–8 hours (uremic patients)

Pathophysiological Mechanisms in Uremia

Neurological Toxicity

GSA exhibits potent neurotoxic effects, particularly in the central nervous system. In murine models, intraperitoneal administration induces dose-dependent clonic-tonic convulsions, with a CD₅₀ (median convulsive dose) of 363 mg/kg and LD₅₀ of 579 mg/kg . Electrocorticographic recordings reveal epileptiform discharges coinciding with seizure activity, implicating GSA in uremic encephalopathy . Human studies corroborate these findings, demonstrating elevated GSA levels (up to 65 nmol/g tissue) in the brains of uremic patients, particularly in the hypophysis and substantia nigra . The compound disrupts γ-aminobutyric acid (GABA) neurotransmission by competitive inhibition of synaptic uptake, exacerbating neuronal hyperexcitability .

Cardiovascular and Renal Damage

Chronic GSA exposure contributes to endothelial dysfunction and vascular calcification. By inhibiting nitric oxide synthase (NOS), GSA reduces vasodilation and promotes hypertension, a common comorbidity in CKD . Additionally, it synergizes with homocysteine to accelerate atherosclerotic plaque formation, partly through enhanced low-density lipoprotein (LDL) oxidation . Renal toxicity manifests via tubular apoptosis and interstitial fibrosis, driven by GSA-induced mitochondrial oxidative stress .

Diagnostic and Therapeutic Implications

Table 2: Toxicity Parameters of Guanidinosuccinic Acid in Murine Models

ParameterValueSource
CD₅₀ (convulsive dose)363 mg/kg (287–458 mg/kg)
LD₅₀ (lethal dose)579 mg/kg (445–756 mg/kg)
Brain Concentration56 nmol/g tissue at CD₅₀
Age-dependent Toxicity↓ susceptibility in juveniles

Therapeutic Strategies

Current management focuses on reducing GSA synthesis and enhancing elimination:

  • Dietary Modulation: Methionine supplementation (0.5–1.0 g/day) lowers GSA levels by restoring methyl group availability, critical for ASA metabolism .

  • Antioxidant Therapy: N-acetylcysteine (NAC) and vitamin E mitigate oxidative stress, curtailing ASA-to-GSA conversion .

  • Dialysis Optimization: High-flux hemodialysis removes 60–70% of circulating GSA per session, though rebound occurs within 24 hours .

  • Enzyme Targeting: Arginase activators and guanidinoacetate methyltransferase (GAMT) inducers are under investigation to bypass metabolic blocks in uremia .

Research Frontiers and Unanswered Questions

Genetic Susceptibility

Polymorphisms in the ASS1 (argininosuccinate synthase 1) gene may predispose individuals to GSA accumulation, particularly in populations with high CKD prevalence . Genome-wide association studies (GWAS) are needed to elucidate these links.

Neuroprotective Agents

Preclinical trials are exploring GABA agonists and NMDA receptor antagonists to counteract GSA-induced seizures. Riluzole, a glutamate release inhibitor, shows promise in reducing convulsive thresholds in GSA-exposed rodents .

Gut-Kidney Axis Interactions

Emerging evidence suggests gut microbiota modulate GSA levels via ASA metabolism. Probiotic regimens targeting Clostridium species, which decarboxylate ASA, could offer novel detoxification routes .

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